2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one
説明
This compound is a structurally complex heterocyclic molecule featuring multiple pharmacologically relevant motifs:
- A 1,3-oxazole ring substituted with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively.
- A sulfanyl (-S-) linker bridging the oxazole moiety to a 3,4-dihydroquinazolin-4-one core.
- A 3-(2-oxopyrrolidin-1-yl)propyl side chain attached to the quinazolinone nitrogen.
特性
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S/c1-3-35-21-13-11-20(12-14-21)26-29-24(19(2)36-26)18-37-28-30-23-9-5-4-8-22(23)27(34)32(28)17-7-16-31-15-6-10-25(31)33/h4-5,8-9,11-14H,3,6-7,10,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKDMBCLGIAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 430.58 g/mol |
| LogP | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
The presence of the sulfanyl group and the oxazol moiety is particularly significant as these structures are known to enhance biological interactions with various targets in cellular pathways.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets within biological systems. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Antioxidant Properties : The structural features may confer antioxidant capabilities, protecting cells from oxidative stress.
- Modulation of Signaling Pathways : Interaction with specific receptors or signaling molecules could alter cellular responses, contributing to anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific compound has shown promise in preliminary assays targeting:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
In vitro studies reported IC50 values in the micromolar range, suggesting potent activity against these cancer types.
Anti-inflammatory Effects
Quinazolinone derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings warrant further investigation into its use as an antimicrobial agent.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of similar compounds:
- Study on Quinazolinone Derivatives :
-
Anti-inflammatory Evaluation :
- A study focused on the anti-inflammatory effects of quinazolinone derivatives revealed that certain compounds could significantly reduce inflammation markers in vitro .
- Antimicrobial Screening :
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
- Thiazole derivatives (e.g., compounds 4 and 5 from ): These feature a thiazole core instead of oxazole, with fluorophenyl and triazole substituents. Unlike the target compound, their crystallographic data reveal two independent molecules in the asymmetric unit with partial non-planarity, likely due to steric effects from fluorine substituents .
- Coumarin-benzodiazepine hybrids (e.g., 4g and 4h from ): These incorporate tetrazole and pyrazolone rings, emphasizing π-π stacking and hydrogen bonding for stability. The target compound’s sulfanyl linker and pyrrolidinone side chain may enhance solubility compared to these rigid analogs .
Chirality and Stereochemical Impact
- This mirrors the stereochemical dependency observed in Pasteur’s tartaric acid studies (), where enantiomers exhibit distinct biological activities .
- In contrast, the thiazole derivatives () lack chiral centers, relying on aryl group orientation for activity modulation .
Pharmacological and Physicochemical Properties
- The 2-oxopyrrolidin-1-yl group may enhance blood-brain barrier penetration compared to the triazole-containing thiazoles (), which are more polar due to fluorine substituents .
- The sulfanyl linker could improve metabolic stability relative to ester or amide linkages in coumarin hybrids (), which are prone to hydrolysis .
Research Findings and Implications
- Crystallographic Tools : The thiazole derivatives () were characterized using single-crystal diffraction, likely employing SHELX () or ORTEP () for refinement. Similar methods would resolve the target compound’s conformation .
- Biological Relevance: The target compound’s structural complexity suggests dual functionality: the oxazole/quinazolinone core for target engagement and the pyrrolidinone side chain for pharmacokinetic optimization. This design strategy aligns with trends in kinase inhibitor development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
